6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid is a chemical compound known for its unique structure and properties It consists of an anthracene moiety attached to a hexanoic acid chain via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid typically involves the reaction of anthracene-9-carbaldehyde with 6-aminohexanoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different reduced anthracene derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, reduced anthracene derivatives, and various substituted anthracene compounds
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathwaysAdditionally, the compound can interact with various enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: A precursor used in the synthesis of 6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid.
6-Aminohexanoic acid: Another precursor used in the synthesis process.
Anthraquinone derivatives: Compounds formed from the oxidation of the anthracene moiety.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of anthracene and hexanoic acid. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
790257-14-6 |
---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-(anthracen-9-ylmethylamino)hexanoic acid |
InChI |
InChI=1S/C21H23NO2/c23-21(24)12-2-1-7-13-22-15-20-18-10-5-3-8-16(18)14-17-9-4-6-11-19(17)20/h3-6,8-11,14,22H,1-2,7,12-13,15H2,(H,23,24) |
InChI Key |
FWDHXRCYOUPOHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.